2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
Description
BenchChem offers high-quality 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)3-1-2-7-4-13(5-8(7)10)6-9(14)15/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVTMDFBATWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as α-ketoglutarate-dependent dioxygenases, which catalyze the first step of its degradation pathway. Additionally, it can bind to transport proteins and receptors, influencing cellular uptake and signaling processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of 2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the concentration and duration of exposure, highlighting the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, 2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves interactions with active sites or allosteric sites, resulting in conformational changes that affect the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of metabolites that may have different biological activities. Studies have shown that the stability of the compound can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity, which are important for assessing its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of stress responses. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid is involved in several metabolic pathways, including those mediated by α-ketoglutarate-dependent dioxygenases and dehalogenases. These enzymes catalyze the degradation of the compound, leading to the formation of various metabolites that can be further processed by other metabolic enzymes. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, highlighting its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the uptake and intracellular distribution of the compound, influencing its localization and accumulation in different cellular compartments. The compound’s distribution can also be affected by factors such as pH, ionic strength, and the presence of other biomolecules, which can modulate its binding affinity and transport efficiency.
Subcellular Localization
The subcellular localization of 2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications. The localization of the compound can influence its activity by affecting its access to specific enzymes and biomolecules, thereby modulating its biochemical and pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
